molecular formula C6H8Cl2F2N2 B13458494 (3,5-Difluoropyridin-4-yl)methanamine dihydrochloride

(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride

Cat. No.: B13458494
M. Wt: 217.04 g/mol
InChI Key: DEMZZJJHUGFQRE-UHFFFAOYSA-N
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Description

(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H7F2N·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in the pyridine ring significantly alters its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoropyridin-4-yl)methanamine dihydrochloride typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the Balz-Schiemann reaction, which involves the diazotization of aniline derivatives followed by fluorination. Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Difluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target molecules, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluoropyridin-3-yl)methanamine dihydrochloride
  • (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride
  • (3,5-Difluoropyridin-6-yl)methanamine dihydrochloride

Uniqueness

(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning significantly influences its chemical reactivity and biological activity, making it distinct from other fluorinated pyridine derivatives .

Properties

Molecular Formula

C6H8Cl2F2N2

Molecular Weight

217.04 g/mol

IUPAC Name

(3,5-difluoropyridin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H6F2N2.2ClH/c7-5-2-10-3-6(8)4(5)1-9;;/h2-3H,1,9H2;2*1H

InChI Key

DEMZZJJHUGFQRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)CN)F.Cl.Cl

Origin of Product

United States

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